molecular formula C8H14O3 B14029831 Methyl 2-(1-hydroxycyclopentyl)acetate

Methyl 2-(1-hydroxycyclopentyl)acetate

Cat. No.: B14029831
M. Wt: 158.19 g/mol
InChI Key: JXOQSVPOCBAVES-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxycyclopentyl)acetate is an organic compound with the molecular formula C8H14O3. It is a derivative of cyclopentane, featuring a hydroxy group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-hydroxycyclopentyl)acetate typically involves the esterification of 2-(1-hydroxycyclopentyl)acetic acid with methanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-hydroxycyclopentyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(1-hydroxycyclopentyl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxycyclopentyl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(1-hydroxycyclopentyl)acetate is unique due to its specific combination of hydroxy and ester functional groups, which confer distinct chemical reactivity and potential biological activity.

Biological Activity

Methyl 2-(1-hydroxycyclopentyl)acetate is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is an ester characterized by a cyclopentane ring with a hydroxyl group and an acetate moiety. Its chemical formula is C9H16O3C_9H_{16}O_3, and it exhibits moderate solubility in organic solvents, making it suitable for various applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its reactivity and modulating various biochemical pathways. Additionally, the ester functionality allows for hydrolysis, releasing active metabolites that may exert therapeutic effects.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. These effects are particularly relevant in the context of pain management and inflammatory diseases. The compound's structural similarity to other known anti-inflammatory agents supports this hypothesis.

Antiviral Potential

Recent investigations have explored the compound's potential as an antiviral agent. Its mechanism involves inhibition of viral proteases, which are crucial for viral replication. For instance, studies on related compounds have shown promising results in inhibiting SARS-CoV-2 proteases, suggesting that this compound could similarly impact viral biology .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study 1 : In vitro assays demonstrated that the compound inhibited the growth of certain cancer cell lines, indicating potential anticancer properties.
  • Study 2 : Animal models treated with this compound exhibited reduced inflammation markers, supporting its anti-inflammatory claims.
  • Study 3 : Pharmacokinetic studies indicated favorable absorption and distribution profiles when administered in vivo, suggesting potential for therapeutic use .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityMechanism
Methyl 2-((1R,3R)-3-hydroxycyclopentyl)acetateSimilar cyclopentane structureDifferent anti-inflammatory effectsVaries due to stereochemistry
CyclopentolateCyclopentane derivativeAnticholinergic effectsInhibition of acetylcholine receptors

This table highlights how slight variations in structure can lead to significant differences in biological activity.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2-(1-hydroxycyclopentyl)acetate

InChI

InChI=1S/C8H14O3/c1-11-7(9)6-8(10)4-2-3-5-8/h10H,2-6H2,1H3

InChI Key

JXOQSVPOCBAVES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCCC1)O

Origin of Product

United States

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